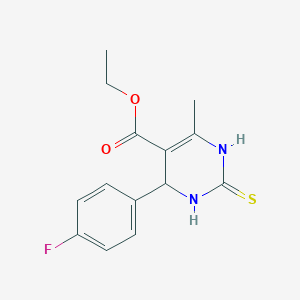

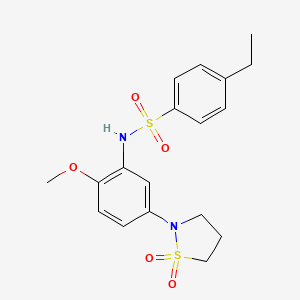

![molecular formula C22H23N3O2S B2529945 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide CAS No. 476458-34-1](/img/structure/B2529945.png)

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide involves multi-step reactions starting from basic heterocyclic compounds. Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic methods can be inferred. For instance, substituted heterocyclic derivatives can be prepared from compounds with an acryloyl group, which are then treated with hydrazine derivatives to afford pyrazoline derivatives . In another example, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues are synthesized via microwave-accelerated multi-step synthesis, starting from amino-substituted benzothiophene precursors . These methods suggest that the synthesis of the compound would likely involve the formation of a pyrazoline or pyrimidinamine core followed by subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thieno[3,4-c]pyrazol moiety, which is a fused heterocyclic system combining thiophene and pyrazole rings. This core is substituted with a 2,4-dimethylphenyl group and an ethoxybenzamide moiety. The structure of similar compounds has been confirmed by various spectroscopic methods, including NMR, IR, and GC-MS, and in some cases by X-ray crystallography . These techniques would be essential in determining the molecular structure and confirming the identity of the synthesized compound.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for benzamides and heterocyclic compounds. For example, benzamides can be synthesized by reacting an acid chloride with an amine . They can also participate in metal-catalyzed C–H bond functionalization reactions due to the presence of directing groups . Pyrazoline derivatives can be acetylated or reacted with secondary amines to yield N-substituted derivatives . These reactions are indicative of the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include moderate solubility in organic solvents, stability under standard conditions, and a solid-state at room temperature. The presence of an ethoxy group may increase its lipophilicity compared to unsubstituted benzamides. The compound's spectroscopic properties, such as NMR chemical shifts and IR absorption bands, would be influenced by the specific substituents and the heterocyclic core . The compound's biological activity could be inferred from similar structures, such as the N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines, which have shown inhibitory potency against protein kinases .

科学的研究の応用

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their pharmacological properties. For instance, substituted pyrazole derivatives show promising anti-inflammatory activities and less toxicity, indicating their potential as therapeutic agents in treating inflammation-related conditions (Abdulla et al., 2014). Similarly, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been identified as dual inhibitors of CLK1 and DYRK1A kinases, demonstrating their application in cancer and neurological disorders research (Loidreau et al., 2013).

Thieno[3,4-b]pyrazine-Based Materials

Thieno[3,4-b]pyrazine-based compounds have found application in materials science, particularly in the fabrication of photovoltaic devices. Their optical and electronic properties make them suitable for use as donor or acceptor materials in solar cells, highlighting the potential of such compounds in renewable energy technologies (Zhou et al., 2010).

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) exhibit selective luminescence sensing capabilities for benzaldehyde derivatives. Such frameworks, incorporating structural elements similar to the query compound, demonstrate the potential of these molecules in developing sensitive and selective sensors for organic compounds (Shi et al., 2015).

特性

IUPAC Name |

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-4-27-20-8-6-5-7-16(20)22(26)23-21-17-12-28-13-18(17)24-25(21)19-10-9-14(2)11-15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWAPRUFKXHSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

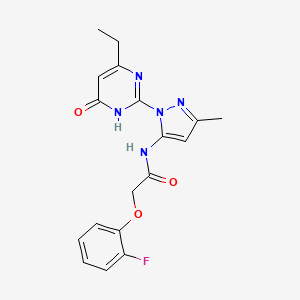

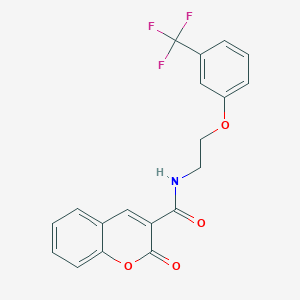

![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)

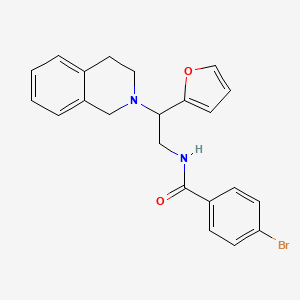

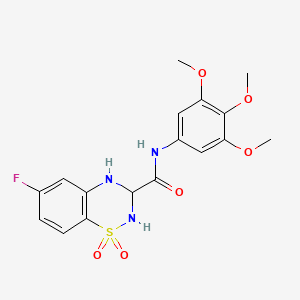

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

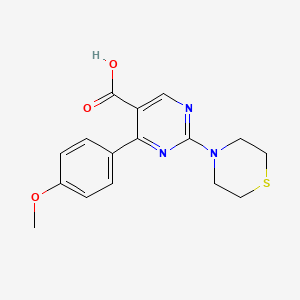

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

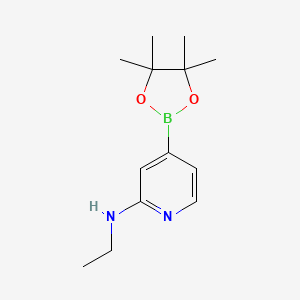

![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)